molecular formula C11H8ClN B1585704 2-(4-Chlorophenyl)pyridine CAS No. 5969-83-5

2-(4-Chlorophenyl)pyridine

Cat. No.: B1585704
CAS No.: 5969-83-5
M. Wt: 189.64 g/mol
InChI Key: WHXIEVDMCNQVOV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with a 4-chlorophenyl group at the second position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression. Furthermore, this compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, some of which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may be active and contribute to the compound’s overall biological effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyridine typically involves the reaction of 4-chlorobenzaldehyde with pyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 80°C to 100°C .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted phenylpyridine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

    2-Phenylpyridine: Similar structure but lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.

    4-Chloropyridine: Contains a chlorine substituent on the pyridine ring but lacks the phenyl group, leading to distinct properties.

    2-(4-Bromophenyl)pyridine: Similar structure with a bromine substituent instead of chlorine, which can affect its reactivity and applications.

Uniqueness: 2-(4-Chlorophenyl)pyridine is unique due to the presence of both the chlorophenyl and pyridine moieties, which confer specific chemical and biological properties. The chlorine substituent enhances its reactivity in substitution reactions, while the pyridine ring provides aromatic stability and potential for coordination with metal ions.

Properties

IUPAC Name

2-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIEVDMCNQVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374051
Record name 2-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-83-5
Record name 2-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen stream, 5.0 g (0.032 mol) of 4-chloro-phenyl boronic acid, 10.0 g (0.064 mol) of 2-bromopyridine, 150□ of tetrahydrofuran and 2M potassium carbonate solution (20□) were placed into a 2-neck round flask 250□ and then 0.37 g (3 mol %) of palladium tetrakistriphenylphosphine [(pd(PPh3)4] was added as a catalyst. After the resulting solution was heated to reflux at 80° C. for 24 hours, the reaction was terminated. The resulting mixture was poured into a beaker containing 200□ of distilled water. After extraction with ether (150□) three times, 10 g of magnesium sulfate was added. The resulting solution was stirred by a rotary stirrer for 30 minutes and then the extraction mixture was filtered. After removing the solvent using a rotary evaporator, the residue was subjected to column chromatography using dichloromethane as a developing solvent and then distilled under reduced pressure to give the 2-(4-chloro-phenyl)pyridine. The yield was 56%.
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5 g
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palladium tetrakistriphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of the 2-(4-Chlorophenyl)pyridine moiety in clofazimine analogs contribute to their anti-tubercular activity?

A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the research focuses on improving the physicochemical properties of clofazimine analogs []. This suggests that the this compound moiety, being a part of these analogs, plays a role in influencing these properties. It's likely that modifications to this core structure were explored to optimize properties like solubility, lipophilicity, and metabolic stability, all of which are crucial for drug efficacy. Further research into the structure-activity relationship would be needed to pinpoint the exact contribution of this moiety to the anti-tubercular activity.

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